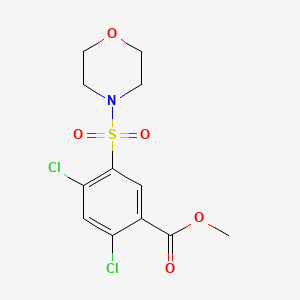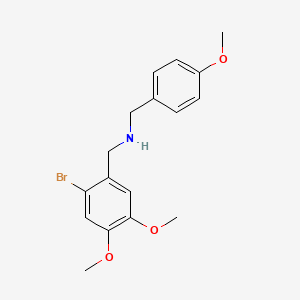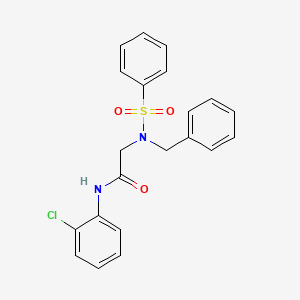
2-(1,3-benzodioxol-5-yl)-N-(4-ethoxybenzyl)-N-(3-methylbenzyl)ethanamine
Descripción general
Descripción
2-(1,3-benzodioxol-5-yl)-N-(4-ethoxybenzyl)-N-(3-methylbenzyl)ethanamine, commonly known as N-ethyl-1,3-benzodioxolylbutanamine (EBDB), is a synthetic compound belonging to the class of phenethylamines. EBDB is structurally similar to the well-known drug MDMA (3,4-methylenedioxymethamphetamine), which is commonly known as ecstasy. EBDB has gained significant interest in recent years due to its potential applications in scientific research.
Mecanismo De Acción
2-(1,3-benzodioxol-5-yl)-N-(4-ethoxybenzyl)-N-(3-methylbenzyl)ethanamine acts as a serotonin releasing agent (SRA), which means that it increases the release of serotonin in the brain. Serotonin is a neurotransmitter that plays a crucial role in regulating mood, appetite, and sleep. The increased release of serotonin by this compound is believed to contribute to its potential therapeutic effects.
Biochemical and Physiological Effects:
The exact biochemical and physiological effects of this compound are not fully understood. However, studies have shown that this compound can increase the levels of various neurotransmitters in the brain, including serotonin, dopamine, and norepinephrine. This compound has also been shown to increase heart rate and blood pressure, which may be related to its SRA activity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 2-(1,3-benzodioxol-5-yl)-N-(4-ethoxybenzyl)-N-(3-methylbenzyl)ethanamine in scientific research is its similarity to MDMA, which has been extensively studied for its potential therapeutic effects. This similarity allows researchers to compare the effects of this compound to those of MDMA, which can provide valuable insights into the potential therapeutic applications of this compound. However, one of the limitations of using this compound in lab experiments is its potential for abuse, which can make it difficult to obtain regulatory approval for its use in human studies.
Direcciones Futuras
There are several potential future directions for research on 2-(1,3-benzodioxol-5-yl)-N-(4-ethoxybenzyl)-N-(3-methylbenzyl)ethanamine. One area of interest is the development of safer and more effective SRA compounds for the treatment of depression, anxiety, and PTSD. Another area of interest is the investigation of the potential neuroprotective effects of this compound and other SRA compounds. Additionally, further research is needed to fully understand the biochemical and physiological effects of this compound and its potential therapeutic applications.
Aplicaciones Científicas De Investigación
2-(1,3-benzodioxol-5-yl)-N-(4-ethoxybenzyl)-N-(3-methylbenzyl)ethanamine has been used in scientific research to investigate its potential as a therapeutic agent for various conditions, including depression, anxiety, and post-traumatic stress disorder (PTSD). This compound has also been studied for its potential as a neuroprotective agent and as a tool for studying the effects of serotonin on the brain.
Propiedades
IUPAC Name |
2-(1,3-benzodioxol-5-yl)-N-[(4-ethoxyphenyl)methyl]-N-[(3-methylphenyl)methyl]ethanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H29NO3/c1-3-28-24-10-7-22(8-11-24)17-27(18-23-6-4-5-20(2)15-23)14-13-21-9-12-25-26(16-21)30-19-29-25/h4-12,15-16H,3,13-14,17-19H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSQRNEUSSTZOHV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CN(CCC2=CC3=C(C=C2)OCO3)CC4=CC=CC(=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H29NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-(1,3-benzoxazol-2-ylthio)-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B3460257.png)
![2-[(3-benzyl-4-oxo-4,6-dihydro-3H-spiro[benzo[h]quinazoline-5,1'-cyclopentan]-2-yl)thio]acetamide](/img/structure/B3460271.png)

![(4-bromo-3-methylphenyl)[(4-methoxy-1-naphthyl)methyl]amine](/img/structure/B3460294.png)




![N-[(4-chlorophenyl)sulfonyl]-N-(2-phenylethyl)glycine](/img/structure/B3460341.png)
![N-{[4-(acetylamino)phenyl]sulfonyl}-N-(2-phenylethyl)glycine](/img/structure/B3460349.png)
![N-benzyl-4-chloro-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]benzenesulfonamide](/img/structure/B3460356.png)

